molecular formula C7H7F5O2 B14501479 Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate CAS No. 62935-22-2

Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14501479
CAS No.: 62935-22-2
M. Wt: 218.12 g/mol
InChI Key: NVMMSHGNRGKTAR-UHFFFAOYSA-N
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Description

Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes both difluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoro-2-(trifluoromethyl)prop-2-enoic acid with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-2-(trifluoromethyl)prop-2-enoic acid.

    Reduction: Formation of Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The difluoro and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: Shares the difluoro group but lacks the trifluoromethyl group.

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains both difluoro and trifluoromethyl groups but differs in the functional group attached to the carbon chain.

Uniqueness

Propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both difluoro and trifluoromethyl groups in its structure, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62935-22-2

Molecular Formula

C7H7F5O2

Molecular Weight

218.12 g/mol

IUPAC Name

propan-2-yl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C7H7F5O2/c1-3(2)14-6(13)4(5(8)9)7(10,11)12/h3H,1-2H3

InChI Key

NVMMSHGNRGKTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C(F)F)C(F)(F)F

Origin of Product

United States

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